molecular formula C22H16ClN3O2S B2399993 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-84-3

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2399993
CAS No.: 899735-84-3
M. Wt: 421.9
InChI Key: ZLTXEHBFTFKXDV-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with an acetyl group, a chlorobenzo[d]thiazolyl moiety, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core.

    Introduction of the Chlorobenzo[d]thiazolyl Moiety: This step involves the reaction of the benzamide core with 6-chlorobenzo[d]thiazole under specific conditions, such as the presence of a base like potassium carbonate.

    Attachment of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the intermediate product with pyridin-2-ylmethyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes like kinases or receptors involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Lacks the pyridin-2-ylmethyl group.

    N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the acetyl group.

Uniqueness

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the acetyl and pyridin-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXEHBFTFKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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